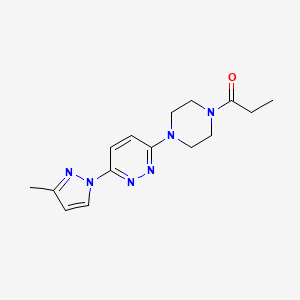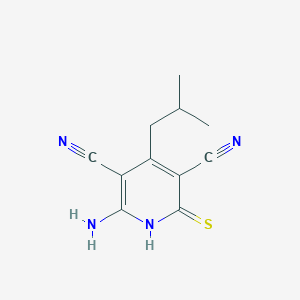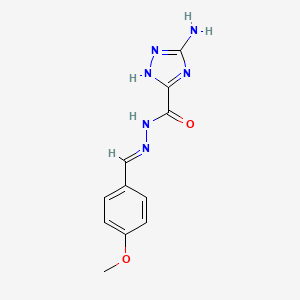![molecular formula C11H9BrN2O3S2 B5566019 4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)
4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide, often involves the use of transition metal complexes. A study by Chohan and Shad (2011) highlighted the synthesis and characterization of sulfonamide-derived new ligands and their transition metal complexes, indicating a methodology that could be relevant for synthesizing compounds with similar structural features (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied. For instance, Bertolasi et al. (1993) reported on the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones, providing insights into structural distortions, spectroscopic parameters, and electronic substituent effects that could be relevant for understanding the structure of this compound (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
Chemical reactions involving thiophene sulfonyl derivatives have been explored by Cremlyn et al. (1981), who studied reactions with amines, hydrazine, and sodium azide, among others. This research sheds light on the reactivity of thiophene sulfonyl compounds, which is relevant for understanding the chemical behavior of this compound (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including stability, molecular packing, and hydrogen bonding, play a crucial role in their overall behavior and potential applications. Research by Bertolasi et al. (1993) into the crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones offers valuable insights into these aspects, which are essential for a comprehensive understanding of this compound.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as their antibacterial, antifungal, and cytotoxic activity, have been documented in various studies. For instance, the work by Chohan and Shad (2011) on sulfonamide-derived compounds reveals moderate to significant antibacterial and good antifungal activities, indicating the chemical properties and potential utility of compounds structurally related to this compound in non-pharmacological contexts (Chohan & Shad, 2011).
科学的研究の応用
Synthesis and Evaluation in Anticancer Research
4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide has been explored in the synthesis of various derivatives with potential anticancer activity. Research has focused on the synthesis and structural characterization of compounds derived from this chemical structure, evaluating their cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. These studies have shown that certain derivatives exhibit potent cytotoxic activity, highlighting their potential as agents against various cancer types. Specifically, derivatives like N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide have shown remarkable cytotoxic activity, with low toxicity in normal human kidney HEK293 cells. Their mechanism of action includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated through upregulation of caspase-3 and caspase-7 proteins and gene expression levels of these caspases (Ravichandiran et al., 2019).
Development of Thermally Stable Polymers
This compound's derivatives have also been studied in the context of creating new types of soluble thermally stable polymers. Research into aromatic poly(sulfone sulfide amide imide)s, incorporating flexible sulfone, sulfide, and amide units, has been conducted. These polymers exhibit desirable physical properties, including high thermal stability and solubility, making them suitable for various advanced technological applications. The innovative synthesis approach involves a novel diamine monomer derived from the compound, showcasing the versatility and potential of this chemical structure in polymer science (Mehdipour‐Ataei & Hatami, 2007).
Enantioselective Synthesis
The structure has found application in enantioselective synthesis, particularly in the development of efficient catalysts for bromoaminocyclization. This process leads to the preparation of enantioenriched pyrrolidines, highlighting the compound's role in facilitating the synthesis of structurally complex and biologically significant molecules. The methodology demonstrates high yields and excellent enantiomeric excess, underlining the compound's utility in organic synthesis and the development of novel pharmaceuticals (Zhou et al., 2011).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. A sulfur-containing Schiff base derived from the compound has been studied for its efficiency in protecting mild steel in acidic environments. The compound demonstrates high inhibition efficiency, significantly reducing corrosion rates and offering a promising solution for industrial applications requiring corrosion protection. Electrochemical analysis, along with theoretical calculations, supports the effectiveness of this inhibitor, showcasing the compound's potential beyond pharmaceuticals into materials science (Tezcan et al., 2018).
特性
IUPAC Name |
4-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOWZCBSMGBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)
![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)


![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)


![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
